![molecular formula C23H23N3O2S B5890251 N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide](/img/structure/B5890251.png)
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a naphthalen-2-ylmethylsulfanyl group, and an ethylideneamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-acetamidophenyl and naphthalen-2-ylmethylsulfanyl intermediates separately. These intermediates are then coupled using a condensation reaction under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key intermediates are produced in bulk, and the final condensation reaction is carried out in reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the product’s identity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a naphthalen-2-ylmethylsulfanyl group.
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(4-methylphenyl)acetamide: Contains a methylphenyl group instead of a naphthalen-2-ylmethylsulfanyl group.
Uniqueness
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide is unique due to the presence of the naphthalen-2-ylmethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16(20-8-5-9-22(13-20)24-17(2)27)25-26-23(28)15-29-14-18-10-11-19-6-3-4-7-21(19)12-18/h3-13H,14-15H2,1-2H3,(H,24,27)(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOXZHRKBSVSHN-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC2=CC=CC=C2C=C1)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC2=CC=CC=C2C=C1)/C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
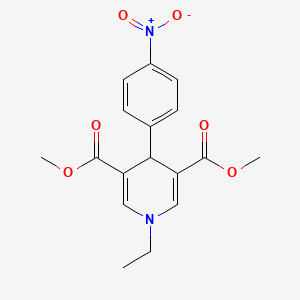
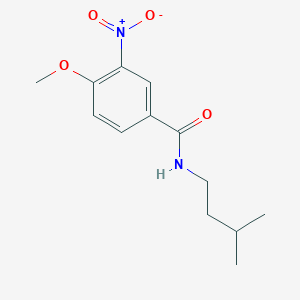
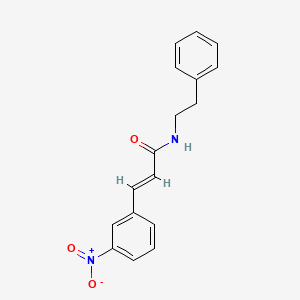
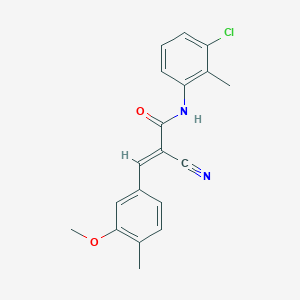
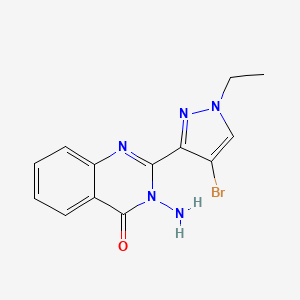
![4-{[3-(cyclohexylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5890223.png)
![1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B5890229.png)
![N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE](/img/structure/B5890235.png)
![N-[2-(4-morpholinyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5890237.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5890244.png)
![2-[(2-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5890255.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5890269.png)
![4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5890277.png)
![4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5890296.png)
